Dalfampridine

描述

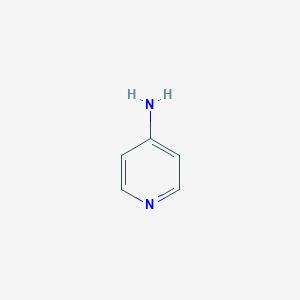

Structure

3D Structure

属性

IUPAC Name |

pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYPUAOHBNCPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023870 |

Source

|

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. |

Source

|

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

273°C, 273 °C, 524.3 °F |

Source

|

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol |

Source

|

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2607 |

Source

|

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C |

Source

|

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals, Fine white powder, Needles from benzene | |

CAS No. |

504-24-5, 29212-32-6, 916979-36-7 |

Source

|

| Record name | 4-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalfampridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fampridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157-161°C, 159.0 °C, 604.4 °F |

Source

|

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dalfampridine's Core Mechanism of Action on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalfampridine (4-aminopyridine) is a voltage-gated potassium (K+) channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). Its therapeutic effect is primarily attributed to the enhancement of action potential conduction in demyelinated axons. This in-depth technical guide elucidates the core mechanism of action of this compound on neuronal excitability, detailing its molecular target, electrophysiological effects, and the consequential restoration of neurological function. This guide synthesizes preclinical and clinical data, presents detailed experimental methodologies, and provides visual representations of the key pathways and processes involved.

Introduction: The Pathophysiology of Demyelination and Conduction Block

Multiple sclerosis and other demyelinating disorders are characterized by the degradation of the myelin sheath that insulates axons in the central nervous system. In healthy myelinated axons, voltage-gated sodium (Na+) channels are concentrated at the nodes of Ranvier, allowing for rapid saltatory conduction of action potentials. The internodal and paranodal regions, covered by myelin, have a higher density of voltage-gated potassium (K+) channels.[1]

Demyelination exposes these internodal K+ channels. The subsequent increase in K+ efflux during an action potential leads to a more rapid repolarization and a shunting of the depolarizing current, which can slow or altogether block the propagation of the action potential. This conduction failure is a primary contributor to the neurological deficits observed in MS patients.[1][2]

Molecular Mechanism of Action: Potassium Channel Blockade

This compound is a broad-spectrum blocker of voltage-gated potassium channels.[3] By physically occluding the pore of these channels, this compound reduces the outward potassium current during the repolarization phase of the action potential. This leads to a prolongation of the action potential duration and an increase in its amplitude.[1][4] In demyelinated axons, this prolonged depolarization provides a greater opportunity for the action potential to reach the threshold required to activate downstream Na+ channels, thereby restoring conduction.[5][6]

The therapeutic effects of this compound are achieved at micromolar concentrations, while its broader spectrum of K+ channel blockade is observed at millimolar concentrations, suggesting a degree of selectivity for the channels exposed in demyelinated axons at clinically relevant doses.[2]

Effects on Neuronal Excitability: Quantitative Data

The primary effect of this compound on neuronal excitability is the enhancement of action potential propagation. This is supported by both preclinical and clinical data.

Table 1: Preclinical Electrophysiological Effects of this compound (4-Aminopyridine)

| Parameter | Model System | This compound (4-AP) Concentration | Observed Effect | Citation(s) |

| Compound Action Potential Amplitude | Isolated spinal cord strips from guinea-pigs with chronic injury | 10-100 µM | Peak increase in amplitude | [7] |

| Action Potential Firing | Rat cerebellar Purkinje cells | Not specified | Increased amplitude and duration, decreased frequency | [4] |

| Repetitive Firing | Demyelinated rat dorsal root axons | Not specified | Induction of repetitive firing in response to a single stimulus | [8] |

| Nerve Conduction Velocity | Mouse model of traumatic peripheral nerve injury | Not specified | Improved nerve conduction velocity | [9] |

Table 2: Inhibition of Cloned Human Voltage-Gated Potassium Channels by this compound

| Potassium Channel Subtype | IC50 (µM) | Citation(s) |

| Kv1.1 | 3.6 | [10] |

| Kv1.2 | 3.7 | [10] |

Note: Another study reported higher IC50 values for Kv1.1 (242 µM) and Kv1.2 (399 µM), which may be due to different experimental conditions.

Table 3: Clinical Efficacy of this compound in Multiple Sclerosis

| Parameter | Clinical Trial | This compound Dose | Observed Effect | Citation(s) |

| Walking Speed | Phase 3 (MS-F203) | 10 mg twice daily | 25.2% average increase in responders | [1] |

| Walking Speed | Phase 3 (MS-F204) | 10 mg twice daily | 24.7% average increase in responders | [5] |

| Timed 25-Foot Walk Responders | Phase 3 (MS-F203) | 10 mg twice daily | 35% in this compound group vs. 8% in placebo group | [1][11] |

| Timed 25-Foot Walk Responders | Phase 3 (MS-F204) | 10 mg twice daily | 43% in this compound group vs. 9% in placebo group | [1][11] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of K+ Currents in HEK293 Cells

This protocol is adapted from a study investigating the effects of this compound and its metabolites on cloned human potassium channels.

Objective: To measure the inhibitory effect of this compound on specific voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.2).

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

-

Cells are stably transfected with the cDNA for the specific human Kv channel subtype of interest.

-

Colonies of cells successfully expressing the channel are selected and maintained.

-

-

Electrophysiological Recording:

-

Preparation: An intracellular solution containing 130 mM K-Asp, 5 mM MgCl₂, 5 mM EGTA, 4 mM ATP, and 10 mM HEPES (pH adjusted to 7.2 with KOH) is loaded into the patch pipette.

-

Patch-Clamp: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Voltage Protocol: To elicit K+ currents, cells are held at a holding potential of -80 mV and then depolarized to a series of test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Data Acquisition: Currents are recorded and digitized for offline analysis.

-

-

Drug Application:

-

A baseline recording of the K+ current is established.

-

This compound is then perfused into the recording chamber at various concentrations.

-

The effect of each concentration on the peak K+ current is measured.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each this compound concentration.

-

A concentration-response curve is generated by plotting the percent inhibition against the drug concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the maximal current) is determined by fitting the data with a suitable equation (e.g., the Hill equation).

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's mechanism to restore conduction in demyelinated axons.

Experimental Workflow for Voltage-Clamp Assay

Caption: Workflow for determining this compound's IC50 on Kv channels.

Logical Relationship in this compound's Therapeutic Effect

Caption: Logical flow from pathology to therapeutic outcome with this compound.

Conclusion

This compound represents a targeted therapeutic approach to a key pathophysiological consequence of demyelination. By blocking exposed voltage-gated potassium channels, it effectively increases neuronal excitability in compromised axons, leading to the restoration of action potential conduction. This mechanism directly translates to clinically meaningful improvements in motor function for a significant subset of patients with multiple sclerosis. Further research into the specific subtypes of potassium channels most sensitive to this compound at therapeutic concentrations could pave the way for the development of even more selective and potent neuro-modulatory agents.

References

- 1. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term safety and efficacy of this compound for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Dalfampridine's Interaction with Potassium Channels: A Technical Guide to Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalfampridine (4-aminopyridine) is a broad-spectrum potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). Its therapeutic effect is attributed to the blockade of voltage-gated potassium (Kv) channels on demyelinated axons, which enhances action potential conduction. This in-depth technical guide provides a comprehensive overview of this compound's potassium channel selectivity and binding affinity. We present quantitative data from key studies, detail the experimental protocols used for its characterization, and visualize the associated molecular interactions and signaling pathways.

Introduction

In demyelinated neurons, the exposure of juxtaparanodal and internodal potassium channels leads to an increased potassium efflux during action potential propagation. This current leak dampens the action potential, potentially leading to conduction failure. This compound, by blocking these channels, prolongs the repolarization phase of the action potential, thereby restoring nerve signal conduction.[1][2][3] While effective, this compound is a non-selective blocker, and understanding its interaction with various potassium channel subtypes is crucial for elucidating its precise mechanism of action and for the development of more targeted therapies.[4]

Potassium Channel Selectivity and Binding Affinity

The selectivity of this compound for different potassium channels has been primarily investigated using electrophysiological techniques, particularly patch-clamp assays on cells expressing specific Kv channel subtypes.

Quantitative Data

The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the channel's current. The binding affinity can also be expressed as a dissociation constant (Ki).

| Compound | Channel Subtype | IC50 (µM) | Cell Line | Reference |

| This compound (4-AP) | Kv1.1 | 242 | HEK293 | [5][6] |

| This compound (4-AP) | Kv1.2 | 399 | HEK293 | [5][6] |

| This compound (4-AP) | Kv1.4 | 399 | HEK293 | [5][6] |

| This compound (4-AP) | Shaker (WT) | 170 | Xenopus laevis oocytes | [4] |

| This compound (4-AP) | Shaker (L399A mutant) | 32 | Xenopus laevis oocytes | [4] |

| This compound (4-AP) | Shaker (V467I mutant) | 28,000 | Xenopus laevis oocytes | [4] |

| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | HEK293 | [5] |

| 3-hydroxy-4-aminopyridine | Kv1.2 | 23,652 | HEK293 | [5] |

| 3-hydroxy-4-aminopyridine | Kv1.4 | 23,191 | HEK293 | [5] |

| 3-hydroxy-4-aminopyridine sulfate | Kv1.1 | >50,000 | HEK293 | [5] |

| 3-hydroxy-4-aminopyridine sulfate | Kv1.2 | >50,000 | HEK293 | [5] |

| 3-hydroxy-4-aminopyridine sulfate | Kv1.4 | >50,000 | HEK293 | [5] |

Table 1: Inhibitory concentrations (IC50) of this compound and its metabolites for various potassium channel subtypes.

The data indicates that this compound has a relatively low affinity for Kv1.1, Kv1.2, and Kv1.4 channels, with IC50 values in the micromolar range.[5][6] Notably, the therapeutic plasma concentrations of this compound are in the sub-micromolar range (approximately 0.25 µM), suggesting that the clinical effects may be mediated by blockade of a yet-to-be-characterized, more sensitive subset of potassium channels or by a complex interplay of effects on multiple channel types.[7] The primary metabolites of this compound, 3-hydroxy-4-aminopyridine and its sulfate conjugate, show significantly lower potency for these channels, indicating they are unlikely to contribute to the therapeutic effects.[5][6]

Recent studies combining computational docking with site-directed mutagenesis have begun to elucidate the structural basis of this compound's binding. Docking analyses on a model of the closed state of the Shaker potassium channel (a homolog of the mammalian Kv1 family) identified a putative binding site in a hydrophobic cavity formed by residues in the S5 and S6 transmembrane segments.[4] Mutagenesis of residues within this pocket significantly altered the IC50 of this compound, supporting the model of its binding site.[4] Specifically, the L399A mutation increased the affinity, while the V467I mutation drastically reduced it.[4]

Experimental Protocols

The characterization of this compound's interaction with potassium channels relies on established biophysical and molecular biology techniques.

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channel function. It allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.

Objective: To determine the concentration-dependent inhibition of potassium channel currents by this compound and to calculate the IC50 value.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA of the specific potassium channel subtype of interest (e.g., Kv1.1, Kv1.2, or Kv1.4).[5][6]

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): A typical solution contains (in mM): 130 K-gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 5 Na2ATP, and 0.5 Na2GTP, with the pH adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): A standard solution consists of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Voltage-Clamp Protocol: To elicit potassium currents, a depolarizing voltage step is applied from a holding potential of -80 mV to +20 mV for a duration of 200-500 ms.[5] The current amplitude is measured at the end of the depolarizing pulse.

-

-

Drug Application: this compound is applied to the bath solution at increasing concentrations (e.g., 50, 500, 5000, and 50,000 µM).[5] The effect on the potassium current is measured at each concentration.

-

Data Analysis: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. A concentration-response curve is fitted to the data using a nonlinear least-squares method to determine the IC50 value.[5]

Site-Directed Mutagenesis and Docking Analysis

To identify the binding site of this compound, a combination of computational modeling and molecular biology is employed.

Objective: To identify key amino acid residues involved in the binding of this compound to the potassium channel.

Methodology:

-

Computational Docking: A homology model of the target potassium channel is generated. Docking simulations, using software such as AutoDock Vina, are performed to predict the most likely binding pose of this compound within the channel structure.[4]

-

Site-Directed Mutagenesis: Based on the docking results, specific amino acid residues in the putative binding pocket are mutated (e.g., to alanine) using standard molecular biology techniques.[4]

-

Functional Characterization: The mutated channels are expressed in a suitable system (e.g., Xenopus laevis oocytes or HEK293 cells), and the IC50 of this compound for the mutant channels is determined using the patch-clamp protocol described above.[4]

-

Data Analysis: A significant change in the IC50 value for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for this compound binding.[4]

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound stems from its direct impact on neuronal excitability. The blockade of potassium channels leads to a cascade of events that ultimately enhances neurotransmission.

Caption: this compound's mechanism of action at the neuronal membrane.

The blockade of voltage-gated potassium channels by this compound slows down the repolarization phase of the action potential. This prolonged depolarization leads to an increased open probability of voltage-gated calcium channels, resulting in a greater influx of calcium into the presynaptic terminal.[8][9] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, thereby increasing the release of neurotransmitters into the synaptic cleft.[8][9]

Caption: Experimental workflow for characterizing this compound's interaction.

The characterization of this compound's interaction with potassium channels follows a logical workflow. It begins with the expression of the target channel in a suitable cell line, followed by functional analysis using patch-clamp electrophysiology to determine the drug's potency. Computational modeling can then be used to predict the binding site, which is subsequently validated through site-directed mutagenesis and further electrophysiological testing of the mutant channels.

Conclusion

This compound is a broad-spectrum potassium channel blocker with a complex selectivity profile. While its affinity for the well-characterized Kv1.1, Kv1.2, and Kv1.4 channels is in the micromolar range, its clinical efficacy at much lower plasma concentrations suggests the involvement of other, more sensitive channel subtypes or alternative mechanisms. Recent advances in structural biology and computational modeling are beginning to provide a more detailed picture of its binding site at the molecular level. A thorough understanding of this compound's interactions with the diverse family of potassium channels is essential for the development of next-generation therapies with improved selectivity and efficacy for demyelinating diseases.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new agent for symptomatic management of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis for Voltage Gating and this compound Binding in the Shaker Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of multiple sclerosis: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating Off-Target Effects of Dalfampridine in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalfampridine (4-aminopyridine, 4-AP) is a voltage-gated potassium channel blocker primarily indicated for the improvement of walking in patients with multiple sclerosis (MS). Its primary mechanism of action is the blockade of potassium channels on demyelinated neurons, which enhances the conduction of action potentials.[1][2][3] However, a growing body of evidence suggests that this compound exerts a range of off-target effects within the central nervous system (CNS) that contribute to both its therapeutic profile and potential adverse events.[4][5][6] This technical guide provides a comprehensive overview of these off-target effects, focusing on their underlying signaling pathways, experimental investigation protocols, and available quantitative data.

Core Off-Target Mechanisms

Beyond its intended action on potassium channels, this compound has been shown to modulate several key processes in neuronal signaling. These off-target effects primarily revolve around the potentiation of neurotransmitter release and direct interactions with other ion channels and receptors.

Potentiation of Neurotransmitter Release

A significant off-target effect of this compound is the enhancement of synaptic and neuromuscular transmission.[1][7] This is largely attributed to its influence on presynaptic calcium dynamics, independent of its potassium channel blocking activity.[7]

Signaling Pathway:

This compound directly stimulates high-voltage-activated calcium channels (HVACCs) in acutely dissociated neurons.[7] This potentiation is particularly pronounced for L-type and N-type calcium channels and is dependent on the specific combination of the channel's α1 and β subunits, with a notable involvement of the CaVβ3 subunit.[7] The increased influx of Ca2+ into the presynaptic terminal leads to a greater release of neurotransmitters into the synaptic cleft.[8] This effect has been observed for both excitatory (glutamate) and inhibitory (GABA) neurotransmitters.[9][10][11]

References

- 1. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteomic analysis of primary neurons reveals diverse changes in synaptic protein content in fmr1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomic profiling of CSF in multiple sclerosis and neuromyelitis optica spectrum disorder by nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of multiple sclerosis: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Addictive Drugs Disrupt Presynaptic Dopamine Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Slow intracellular accumulation of GABAA receptor δ subunit is modulated by BDNF - PMC [pmc.ncbi.nlm.nih.gov]

Dalfampridine and In Vitro Remyelination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalfampridine (4-aminopyridine) is a potassium channel blocker approved for the symptomatic treatment of multiple sclerosis (MS), primarily by improving action potential conduction in demyelinated axons. While its clinical efficacy in enhancing nerve signaling is well-documented, its direct role in promoting remyelination at a cellular level remains an area of active investigation with limited direct evidence. This technical guide synthesizes the current understanding of this compound's potential effects on in vitro remyelination, focusing on the broader role of potassium channels in oligodendrocyte biology. Due to the scarcity of direct quantitative data on this compound's impact on oligodendrocyte precursor cell (OPC) proliferation and differentiation, this document will focus on the established involvement of relevant potassium channels in these processes and provide detailed experimental protocols for assessing pro-remyelinating agents in vitro.

This compound's Primary Mechanism of Action

This compound is a broad-spectrum blocker of voltage-gated potassium channels. In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions during action potential propagation, which dampens the electrical signal. By blocking these channels, this compound reduces this leakage, thereby restoring, to some extent, the action potential conduction.

The Role of Potassium Channels in Oligodendrocyte Biology

While direct studies on this compound's effect on OPCs are limited, research on specific potassium channels, particularly Kv1.3, provides a potential mechanistic link to remyelination.

Oligodendrocyte precursor cells (OPCs) express various potassium channels that are crucial for their proliferation and differentiation into myelinating oligodendrocytes. The expression of these channels changes as OPCs mature.

Key Findings:

-

Kv1.3 Channels and OPC Proliferation: High levels of Kv1.3 channels are found in OPCs, and their expression decreases significantly as the cells differentiate.[1] Inhibition of Kv1.3 has been shown to affect OPC proliferation.[1][2][3][4]

-

Kv1.3 Channels and OPC Differentiation: Modulation of Kv1.3 channel activity can impact the differentiation of OPCs into mature, myelin-producing oligodendrocytes.[1][5] For instance, the inhibition of Kv1.3 expression has been shown to abrogate the downregulation of myelin basic protein (MBP) mRNA.[1]

These findings suggest that potassium channel modulation is a viable strategy for influencing remyelination. However, it is crucial to note that this compound is a broad-spectrum potassium channel blocker and its specific effects on the channels critical for OPC biology (like Kv1.3) at clinically relevant concentrations in an in vitro remyelination context have not been extensively characterized.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data on the effects of this compound on OPC proliferation, differentiation, or myelination in vitro. The following table summarizes findings related to the role of the Kv1.3 potassium channel, a potential target of this compound, in oligodendrocyte lineage cells.

| Parameter | Cell Type | Experimental Condition | Key Findings | Reference |

| Kv1.3 mRNA Expression | Rat Oligodendrocytes | Differentiation over 48 hours | Significant decrease in Kv1.3 mRNA levels as OPCs differentiate. | [1] |

| Kv1.3 Protein Expression | Rat Oligodendrocytes | Differentiation | High levels in OPCs, with a significant decrease upon differentiation. | [1] |

| DNA Synthesis | Rat Oligodendrocytes | C5b-9-induced cell cycle activation + Kv1.3 inhibitor (rOsK-1) | Significant inhibition of DNA synthesis, indicating a role for Kv1.3 in cell cycle progression. | [1] |

| Myelin Basic Protein (MBP) mRNA | Rat Oligodendrocytes | C5b-9 exposure + Kv1.3 inhibition | Complete abrogation of C5b-9-mediated MBP mRNA downregulation. | [1] |

| Cell Viability | Mouse OPCs | IL-17 (200 ng/mL) | Significant reduction in cell viability. | [4] |

| Cell Viability | Mouse OPCs | IL-17 + Kv1.3 blocker (PAP) | Counteracted the loss of cell viability induced by IL-17. | [4] |

Experimental Protocols for In Vitro Remyelination Studies

To assess the potential pro-remyelinating effects of compounds like this compound, a series of well-established in vitro assays are utilized. These protocols allow for the quantitative analysis of OPC proliferation, differentiation, and myelination.

Oligodendrocyte Precursor Cell (OPC) Proliferation Assay

This assay quantifies the rate of cell division in OPCs in response to a test compound.

Methodology:

-

Cell Culture: Isolate OPCs from neonatal rodent brains (P1-P8) and culture them on poly-D-lysine (PDL) coated plates in a defined growth medium containing mitogens such as PDGF-AA and bFGF.[6]

-

Treatment: Once the OPCs are established, replace the growth medium with a differentiation-permissive medium (lacking mitogens) containing the test compound (e.g., this compound) at various concentrations. A vehicle control should be included.

-

Proliferation Measurement (EdU Incorporation):

-

Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the culture medium for a set period (e.g., 2-24 hours) to label cells undergoing DNA synthesis.

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.

-

Counterstain the cell nuclei with a DNA dye like DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained nuclei. An increase in the percentage of EdU-positive cells indicates enhanced proliferation.

-

Oligodendrocyte Differentiation and Maturation Assay

This assay assesses the ability of a test compound to promote the differentiation of OPCs into mature, myelin protein-expressing oligodendrocytes.

Methodology:

-

Cell Culture: Culture OPCs as described in the proliferation assay.

-

Induction of Differentiation: To induce differentiation, withdraw the mitogens (PDGF-AA and bFGF) from the culture medium and add the test compound at various concentrations.

-

Immunocytochemistry for Myelin Markers:

-

After a defined period of differentiation (e.g., 3-7 days), fix the cells with 4% PFA.

-

Permeabilize and block non-specific antibody binding.

-

Incubate with primary antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP). Co-stain with an oligodendrocyte lineage marker like Olig2 to identify all cells of the lineage.

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of MBP-positive (or PLP-positive) cells among the total Olig2-positive cell population. An increase in this percentage indicates enhanced differentiation. The complexity of the branching morphology of the cells can also be quantified as an indicator of maturation.

-

In Vitro Myelination Assay (Neuron-Oligodendrocyte Co-culture)

This assay provides a more physiologically relevant model to assess the entire process of myelination, from OPC differentiation to myelin sheath formation around axons. A common model utilizes dorsal root ganglion (DRG) neurons.[7][8][9][10][11]

Methodology:

-

DRG Neuron Culture:

-

OPC Co-culture:

-

After the DRG neurons have established a dense axonal network (typically 1-2 weeks), add purified OPCs to the culture.

-

Switch to a myelination-permissive medium, which typically contains ascorbic acid to promote collagen formation and a basal defined medium. Add the test compound at this stage.

-

-

Assessment of Myelination:

-

After a period of co-culture (e.g., 14-21 days), fix the cells.

-

Perform immunocytochemistry for MBP to visualize the myelin sheaths and a neuronal marker (e.g., neurofilament) to visualize the axons.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Quantify the extent of myelination by measuring the number and length of MBP-positive segments co-localized with neurofilament-positive axons.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially involved in the effects of potassium channel modulation on oligodendrocyte lineage cells.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro remyelination assays.

Conclusion and Future Directions

The primary mechanism of action of this compound is the improvement of nerve conduction in demyelinated axons. While there is a compelling rationale to investigate its direct effects on remyelination due to the role of potassium channels in oligodendrocyte biology, there is currently a lack of direct in vitro evidence to support a pro-remyelinating role through the promotion of OPC proliferation or differentiation.

Future research should focus on utilizing the detailed in vitro protocols outlined in this guide to systematically evaluate the effects of this compound on OPC behavior. Specifically, studies should aim to:

-

Determine the dose-dependent effects of this compound on OPC proliferation and differentiation.

-

Investigate the impact of this compound on myelin sheath formation in neuron-oligodendrocyte co-cultures.

-

Elucidate the specific downstream signaling pathways in OPCs that are modulated by this compound.

Such studies will be critical in determining whether this compound, beyond its symptomatic benefits, holds therapeutic potential as a remyelination-promoting agent for demyelinating diseases.

References

- 1. C5b-9-activated, Kv1.3 channels mediate oligodendrocyte cell cycle activation and dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EGF and the potassium channel Kv1.3 are promising pharmacological targets against neuro-degenerative diseases [jneurology.com]

- 4. Frontiers | IL-17 Inhibits Oligodendrocyte Progenitor Cell Proliferation and Differentiation by Increasing K+ Channel Kv1.3 [frontiersin.org]

- 5. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro myelination using explant culture of dorsal root ganglia: An efficient tool for analyzing peripheral nerve differentiation and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro myelination using explant culture of dorsal root ganglia: An efficient tool for analyzing peripheral nerve differentiation and disease modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myelination in mouse dorsal root ganglion/Schwann cell cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Myelination of Peripheral Axons in a Coculture of Rat Dorsal Root Ganglion Explants and Schwann Cells [pubmed.ncbi.nlm.nih.gov]

Dalfampridine for Cognitive Enhancement in Demyelinating Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a prevalent and debilitating symptom in demyelinating diseases such as multiple sclerosis (MS), significantly impacting patients' quality of life. Dalfampridine, a potassium channel blocker approved for improving walking in MS, has garnered increasing interest for its potential to ameliorate cognitive deficits. This technical guide provides an in-depth analysis of the current evidence, detailing the mechanism of action, preclinical and clinical data, and experimental protocols relevant to the investigation of this compound for cognitive enhancement. Quantitative data from key clinical trials are summarized, and a putative signaling pathway derived from preclinical studies is visualized. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound beyond its current indications.

Introduction

Demyelination in the central nervous system (CNS) disrupts the propagation of action potentials, leading to a range of neurological symptoms, including motor and cognitive dysfunction.[1] this compound (4-aminopyridine) is a voltage-gated potassium channel blocker that enhances conduction in demyelinated axons by prolonging the action potential duration.[2][3] While its efficacy in improving gait in MS patients is well-established, a growing body of evidence suggests that this compound may also exert beneficial effects on cognitive functions, particularly information processing speed.[4][5][6] This guide explores the scientific basis and clinical evidence for this potential application.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels on demyelinated axons.[2][3] This inhibition reduces the leakage of potassium ions during the repolarization phase of the action potential, leading to a prolonged depolarization and an increased likelihood of successful nerve impulse transmission across demyelinated segments.[7]

Recent preclinical evidence suggests a more nuanced mechanism for its pro-cognitive effects. A study in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS demonstrated that this compound may enhance cognitive function by specifically blocking the Kv1.3 potassium channel in the hippocampus.[4] This blockade was shown to activate the PI3K/Akt signaling pathway, which in turn inhibits glycogen synthase kinase-3 beta (GSK-3β). The inhibition of GSK-3β leads to an increase in the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.[4][8]

References

- 1. nationalmssociety.org [nationalmssociety.org]

- 2. Frontiers | Validation of Discrete and Regression-Based Performance and Cognitive Fatigability Normative Data for the Paced Auditory Serial Addition Test in Multiple Sclerosis [frontiersin.org]

- 3. Evaluation of the symbol digit modalities test (SDMT) and MS neuropsychological screening questionnaire (MSNQ) in natalizumab-treated MS patients over 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. biomed-easy.com [biomed-easy.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

Synthesis and Characterization of Novel Dalfampridine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalfampridine (4-aminopyridine), a potassium channel blocker, is an established therapeutic for improving walking in patients with multiple sclerosis (MS).[1][2] Its mechanism of action, which involves the blockade of voltage-gated potassium channels on demyelinated axons, has spurred interest in the development of novel analogs with improved potency, selectivity, and reduced toxicity.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of promising this compound analogs, including 3-substituted derivatives, trisubstituted analogs for PET imaging, and peptide conjugates. Detailed experimental protocols for synthesis and characterization are provided, along with a summary of key quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound's therapeutic effect stems from its ability to block voltage-gated potassium channels (Kv), particularly those of the Kv1 family, which become exposed on demyelinated axons in MS.[3][4] By blocking these channels, this compound prolongs the action potential, enhances neurotransmitter release, and restores nerve conduction.[1] However, the search for new chemical entities with superior pharmacological profiles continues. Novel analogs of this compound are being designed to achieve several key objectives:

-

Enhanced Potency and Selectivity: To increase the therapeutic window and minimize off-target effects.

-

Reduced Toxicity: To mitigate side effects associated with this compound, such as seizures.

-

Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Application in Diagnostics: To develop tools for imaging demyelinated lesions, such as positron emission tomography (PET) tracers.

This guide focuses on three promising classes of novel this compound analogs: 3-substituted analogs, trisubstituted analogs for PET imaging, and peptide derivatives.

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs typically involves modifications of the pyridine ring or the amino group. The following sections provide detailed protocols for the synthesis of representative novel analogs.

Synthesis of 3-Substituted this compound Analogs

A common strategy for creating this compound analogs is the introduction of substituents at the 3-position of the pyridine ring. This can be achieved through various synthetic routes. One approach involves the use of 4-picoline-3-boronic acid as a starting material.

Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine [5][6]

-

Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of methanol, and 128 g (1 mol) of aqueous ammonia (28% mass concentration).

-

Catalyst Addition: Add 2.9 g (0.02 mol) of copper(I) oxide to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture by suction. Concentrate the filtrate under reduced pressure to obtain a solid.

-

Purification: Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine. The expected yield is approximately 95%.

Synthesis of Trisubstituted this compound Analogs for PET Imaging

Trisubstituted analogs of this compound are being developed as potential PET tracers for imaging demyelinated axons. The synthesis of these compounds often involves multi-step procedures, including fluorination for radiolabeling.

Experimental Protocol: Synthesis of [¹⁸F]5Me3F4AP (a Trisubstituted Analog) [7]

-

Precursor Synthesis: Synthesize the N-oxide 4-nitro derivative of the desired trisubstituted aminopyridine precursor.

-

Radiolabeling: Perform an ¹⁸F/¹⁹F-exchange procedure using the precursor and a GE Fx2N reactor. This step introduces the positron-emitting ¹⁸F isotope.

-

Reduction: Conduct a Pd/C-catalyzed hydrogenation to reduce the nitro group to an amino group, yielding the final radiolabeled analog.

-

Purification: Purify the final product using high-performance liquid chromatography (HPLC).

Synthesis of this compound-Peptide Conjugates

To reduce the toxicity of this compound, researchers have explored conjugating it with peptides. This approach aims to improve the therapeutic index of the parent compound.

Experimental Protocol: Synthesis of a this compound-Peptide Derivative [8]

-

Peptide Synthesis: Synthesize the desired peptide sequence (e.g., analogues of a β-secretase inhibitory peptide) using standard solid-phase or solution-phase peptide synthesis methods.

-

Coupling Reaction: Couple the synthesized peptide to 4-aminopyridine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency, particularly with sterically hindered amino acids.[9]

-

Purification: Purify the resulting peptide conjugate using chromatographic techniques, such as reversed-phase HPLC.

-

Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR spectroscopy.

Characterization of Novel this compound Analogs

The synthesized analogs must be thoroughly characterized to determine their physicochemical properties, purity, and biological activity.

Physicochemical Properties and Purity Analysis

Table 1: Physicochemical Properties of this compound and a Novel Analog

| Property | This compound (4-Aminopyridine) | 3-Amino-4-methylpyridine |

| Appearance | Colorless/White Crystalline Solid[1][2] | Solid |

| Molecular Formula | C₅H₆N₂[2] | C₆H₈N₂ |

| Molecular Weight | 94.11 g/mol [10] | 108.14 g/mol |

| Melting Point | 155-158 °C[1] | - |

| Boiling Point | 273 °C[1] | - |

| Solubility | Soluble in water and polar organic solvents[11] | - |

| pKa | 9.17[10] | - |

| LogP | 0.76[10] | - |

Experimental Protocol: Purity Determination by HPLC [12][13][14][15]

-

Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

-

Column: Employ a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid).

-

Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.

-

Detection: Monitor the elution of the compound using a UV detector at a wavelength of 263 nm.

-

Sample Preparation: Dissolve the synthesized analog in the mobile phase to a known concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.

Structural Elucidation

Experimental Protocol: Characterization by NMR Spectroscopy [16][17][18]

-

Sample Preparation: Dissolve a small amount of the purified analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum to determine the number and types of hydrogen atoms in the molecule.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the carbon framework of the molecule.

-

2D NMR: Perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and confirm the overall structure.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to fully assign the structure of the novel analog.

Experimental Protocol: Characterization by Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion to determine the molecular weight of the compound.

-

Fragmentation Analysis: Induce fragmentation of the molecular ion and analyze the resulting fragment ions to obtain structural information.

Biological Activity Assessment

The primary biological activity of this compound analogs is their ability to block voltage-gated potassium channels. This is typically assessed using electrophysiological techniques.

Table 2: Potassium Channel Blocking Activity of this compound and its Metabolites on Kv1.1 Channels

| Compound | IC₅₀ (µM) on Kv1.1 |

| This compound (4-Aminopyridine) | 242[19][20] |

| 3-Hydroxy-4-aminopyridine | 7886[20] |

| 3-Hydroxy-4-aminopyridine sulfate | >50,000[19] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology [21][22]

-

Cell Culture: Use a cell line that stably expresses the target potassium channel (e.g., Kv1.1) in a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).

-

Electrode Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate intracellular solution.

-

Cell Patching: Form a high-resistance seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit potassium currents.

-

Drug Application: Perfuse the cell with solutions containing different concentrations of the this compound analog.

-

Data Acquisition and Analysis: Record the potassium currents before and after drug application. Determine the concentration-response relationship and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the channel activity).

Experimental Protocol: In Vivo Toxicity Assessment [8][23][24][25]

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Dose Administration: Administer the this compound analog to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

-

Observation: Monitor the animals for signs of toxicity, including changes in behavior, body weight, and overall health, over a specified period.

-

Endpoint Determination: Determine key toxicity endpoints, such as the maximum tolerated dose (MTD) or the median lethal dose (LD₅₀).

-

Histopathology: At the end of the study, perform a necropsy and collect tissues for histopathological examination to identify any organ-specific toxicity.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Potassium Channel Blockade

This compound and its analogs exert their therapeutic effects by blocking voltage-gated potassium channels. In demyelinated neurons, the exposure of these channels leads to an excessive outflow of potassium ions during the repolarization phase of the action potential, which can impair nerve impulse conduction. By blocking these channels, this compound analogs prolong the repolarization phase, thereby restoring the action potential and improving nerve signaling.[26]

Caption: Mechanism of action of this compound analogs.

Experimental Workflow for Synthesis and Characterization

The development of novel this compound analogs follows a systematic workflow, from initial synthesis to comprehensive characterization.

Caption: General workflow for the synthesis and characterization of this compound analogs.

Conclusion

The synthesis and characterization of novel this compound analogs represent a promising avenue for the development of new therapeutics for multiple sclerosis and other neurological disorders characterized by demyelination. By modifying the core 4-aminopyridine structure, researchers can fine-tune the pharmacological properties of these compounds to enhance their efficacy and safety. The detailed protocols and characterization data presented in this guide provide a valuable resource for scientists and drug development professionals working in this field. Further research into the structure-activity relationships and downstream signaling effects of these novel analogs will be crucial for advancing the next generation of potassium channel blockers into clinical applications.

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium Channel Blockers Inhibit the Triggers of Attacks in the Calcium Channel Mouse Mutant tottering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium channel blockers restore axonal conduction in CNS trauma and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 11. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]

- 12. ijpras.com [ijpras.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC method validation | Sigma-Aldrich [sigmaaldrich.com]

- 16. A Multi-Step NMR Screen for the Identification and Evaluation of Chemical Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Unveiling the Impact of Dalfampridine on Hippocampal Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the potential effects of dalfampridine, a voltage-gated potassium channel blocker, on synaptic plasticity within hippocampal slices. While direct research on this compound's influence on long-term potentiation (LTP) and long-term depression (LTD) is limited, this document extrapolates from studies on its parent compound, 4-aminopyridine (4-AP), to provide a comprehensive overview of its likely mechanisms and effects. This compound is the extended-release formulation of 4-AP.[1] This guide offers detailed experimental protocols, summarizes quantitative data from relevant 4-AP studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Core Concepts: this compound and Synaptic Plasticity

This compound functions as a broad-spectrum blocker of voltage-gated potassium channels.[1] In the central nervous system, this action can enhance nerve impulse conduction and increase the release of neurotransmitters at synapses.[1] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. LTP and LTD are the primary forms of synaptic plasticity in the hippocampus.

The prevailing hypothesis is that by blocking potassium channels, this compound prolongs the action potential in presynaptic terminals. This leads to an increased influx of calcium ions, which in turn enhances the release of neurotransmitters like glutamate.[2] This augmented neurotransmitter release is expected to significantly modulate both the induction and expression of LTP and LTD.

Hypothesized Signaling Pathway of this compound in Synaptic Plasticity

The following diagram illustrates the proposed signaling cascade through which this compound may influence synaptic plasticity at a glutamatergic synapse in the hippocampus.

Caption: Hypothesized signaling pathway of this compound at a hippocampal synapse.

Experimental Workflow for Investigating this compound's Impact on LTP

The following diagram outlines a typical experimental workflow to assess the effects of this compound on Long-Term Potentiation (LTP) in hippocampal slices.

Caption: Experimental workflow for assessing this compound's effect on LTP.

Quantitative Data Summary (from 4-Aminopyridine Studies)

The following table summarizes the quantitative effects of 4-aminopyridine (4-AP) on various parameters of synaptic transmission in rat hippocampal slices. These findings provide a basis for predicting the potential impact of this compound.

| Parameter | 4-AP Concentration | Effect | Reference |

| fEPSP Slope | 46.7 µM (EC50) | Persistent enhancement | [3] |

| 200 µM | Increased to 225.6 ± 23.8% of control | [3] | |

| NMDA-mediated fEPSP | 200 µM | Increased to 177.4 ± 20.1% of control | [3] |

| AMPA-mediated fEPSP | 200 µM | Increased to 142.3 ± 18.9% of control | [3] |

| mEPSC Frequency | 200 µM | Increased to 324.2 ± 25.4% of control | [3] |

| mIPSC Frequency | 200 µM | Increased to 287.3 ± 36.3% of control | [3] |

| mEPSC Amplitude | 200 µM | Shift in Gaussian distribution peaks from 8.73 pA to 10.48 pA and 17.78 pA to 21.14 pA | [3] |

| mIPSC Amplitude | 200 µM | Shift in Gaussian distribution peaks from 13.65 pA to 11.21 pA and 25.51 pA to 23.08 pA | [3] |

| Paired-Pulse Facilitation | 200 µM | Reduced | [3] |

| LTP of EPSP | Not specified | Significantly increased | [2] |

| LTP Probability | 100 µM | Unchanged or increased | [4] |

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying synaptic plasticity in hippocampal slices and have been adapted to investigate the effects of this compound.

Hippocampal Slice Preparation

-

Animal Anesthesia and Euthanasia: Anesthetize a young adult rat (e.g., Sprague-Dawley, 4-6 weeks old) with isoflurane and decapitate, following approved animal care and use guidelines.

-

Brain Extraction and Dissection: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Slicing: Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Transfer the slices to an interface or submerged-style holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to allow for recovery before experiments commence.

Electrophysiological Recordings